N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-2-4-14(5-3-13)10-26-20-22-16(11-27-20)9-19(23)21-15-6-7-17-18(8-15)25-12-24-17/h2-8,11H,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUMVAMZHWDXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the 4-Methylbenzylthio Group: This can be done using nucleophilic substitution reactions where a thiol group reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising antibacterial and antifungal activities against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety is believed to enhance the bioactivity of these compounds.
1.2 Anti-inflammatory Properties
Compounds containing the benzo[d][1,3]dioxole structure have been explored for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases . This suggests a potential therapeutic application in conditions like arthritis and other inflammatory disorders.
1.3 Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . For example, certain thiazole-based compounds have been shown to disrupt cell cycle progression in cancer cell lines, indicating their potential as chemotherapeutic agents.
Material Science Applications
2.1 Sensor Development
This compound has been investigated for use in sensor technologies. Its ability to selectively bind with metal ions has been utilized in developing sensors for heavy metals like lead (Pb²⁺). The compound’s high sensitivity and specificity make it suitable for environmental monitoring applications .
2.2 Photovoltaic Materials
The incorporation of benzo[d][1,3]dioxole moieties in organic photovoltaic materials has been studied due to their favorable electronic properties. These compounds can enhance charge transport and improve the efficiency of solar cells . Research into the synthesis of these materials indicates a pathway toward more efficient energy conversion technologies.
Case Studies
3.1 Synthesis and Characterization
A study focusing on the synthesis of related compounds highlighted the ease of obtaining this compound through a straightforward reaction process involving readily available precursors . This study emphasized the importance of optimizing reaction conditions to maximize yield and purity.
3.2 Biological Evaluation
In another case study, a series of thiazole derivatives were synthesized and evaluated for their biological activities, including antimicrobial and anticancer effects. The results demonstrated that modifications to the thiazole ring significantly influenced biological activity, suggesting that structural optimization could lead to more potent therapeutic agents .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, particularly in the benzodioxole-thiazole-acetamide framework. Key comparisons include:
Key Observations :
- The thiazole ring in the target compound distinguishes it from analogs like SW-C165 (alkylamine chain) or ASN90 (thiadiazole core) .
- Substituents on the thiazole (e.g., (4-methylbenzyl)thio vs.
Key Observations :
- Amide bond formation often employs coupling agents like HATU or EDC, with polar aprotic solvents (DMF, DCM) .
- Yields for benzodioxole-thiazole hybrids (e.g., 45% for 5b) suggest moderate efficiency, possibly due to steric hindrance .
Key Observations :
- The benzodioxole-thiazole scaffold is versatile, with applications ranging from enzyme inhibition (ASN90) to antimicrobial activity (SW-C165) .
- Substituents critically determine biological targets; for example, the (4-methylbenzyl)thio group in the target compound may enhance lipophilicity, favoring membrane penetration .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of the compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole moieties. The process often employs various reagents and solvents to achieve optimal yields. For instance, a common method involves using acetonitrile as a solvent and potassium carbonate as a base to facilitate the reaction, resulting in high-purity crystalline forms of the target compound .
Anticancer Properties
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. The synthesized derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. Notably, compounds similar to this compound exhibited IC50 values in the range indicative of strong anticancer potential compared to standard chemotherapeutics like Doxorubicin .
Table 1: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Induction of apoptosis |
| 2b | Hep3B | 9.12 | Cell cycle arrest in G2/M phase |
| N-(benzo...) | MCF-7 | 5.67 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to anticancer effects, compounds derived from benzodioxole have shown promising anti-inflammatory properties. Studies indicated that these compounds could inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .
Case Study: Evaluation of Anti-inflammatory Effects
A study involving the administration of this compound in animal models demonstrated a significant reduction in inflammation markers compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G2/M), preventing cancer cell proliferation.
- Cytokine Modulation : By inhibiting key inflammatory cytokines, it reduces inflammation and associated tissue damage.
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole precursors. Key steps include:
- Thioether formation : Reaction of 4-methylbenzyl thiol with a brominated thiazole intermediate under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) .
- Acetamide coupling : Activation of the carboxylic acid group (e.g., via chloroacetyl chloride) followed by coupling with the benzo[d][1,3]dioxol-5-amine derivative . Monitoring purity at each stage using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of key functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm, thiazole carbons at δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies sulfur-containing moieties (C–S stretching at 600–700 cm) and amide bonds (N–H bending at 1550–1650 cm) .
Q. What preliminary biological assays are recommended for initial screening?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Screen for interactions with kinases or proteases using fluorogenic substrates .
- Solubility and stability : Assess in PBS or DMSO to guide formulation for further studies .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the thiazole-thioether intermediate?
Q. How to resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from polymorphic forms or residual solvents. Methodologies include:
- X-ray crystallography : Determine dominant crystal forms .
- Thermogravimetric analysis (TGA) : Quantify solvent residues affecting solubility .
- Dynamic light scattering (DLS) : Measure particle size distribution in aqueous suspensions .
Q. What strategies are effective for enhancing bioavailability in in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance circulation time .
- Pharmacokinetic profiling : Conduct LC-MS/MS analyses to track metabolite formation and half-life .
Q. How to analyze conflicting bioactivity data across different cell lines?
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected pathways (e.g., PI3K/Akt) .
- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines .
- Dose-response curves : Re-evaluate IC values under standardized hypoxia/normoxia conditions .
Methodological Considerations
Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with targets like Hsp90 or tubulin .
- QSAR models : Train algorithms on datasets of thiazole derivatives to predict cytotoxicity .
- MD simulations : Simulate binding stability over 100 ns trajectories using GROMACS .
Q. How to design experiments for evaluating synergistic effects with existing therapeutics?
- Combination index (CI) : Calculate using the Chou-Talalay method in dose-matrix assays .
- Pathway analysis : Use Ingenuity Pathway Analysis (IPA) to identify overlapping mechanisms .
- In vivo xenografts : Test efficacy in combination with standard chemotherapies (e.g., paclitaxel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
